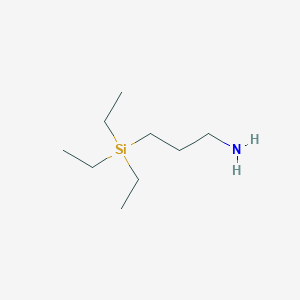

3-Triethylsilylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17887-09-1 |

|---|---|

Molecular Formula |

C9H23NSi |

Molecular Weight |

173.37 g/mol |

IUPAC Name |

3-triethylsilylpropan-1-amine |

InChI |

InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |

InChI Key |

XJZNCUDTWKPVBJ-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CCCN |

Canonical SMILES |

CC[Si](CC)(CC)CCCN |

Other CAS No. |

17887-09-1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Triethylsilylpropan 1 Amine and Its Derivatives

Rational Design of Synthetic Routes

The efficient construction of 3-triethylsilylpropan-1-amine and related structures hinges on the rational design of synthetic pathways that are both high-yielding and versatile. Modern synthetic organic chemistry offers a toolkit of powerful reactions that can be strategically employed to achieve this goal.

Strategic Alkylation and Reductive Amination Protocols for Primary Amines

Direct N-alkylation of primary amines with alkyl halides is a fundamental method for amine synthesis. rsc.org However, a significant challenge in the synthesis of primary amines through alkylation is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. researchgate.net To circumvent this, strategies involving the use of amine hydrohalide salts and controlled deprotonation can be employed to achieve selective monoalkylation. researchgate.net

Reductive amination represents a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orglibretexts.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, which are mild enough not to reduce the starting carbonyl compound. youtube.com For the synthesis of this compound, a plausible reductive amination route would involve the reaction of 3-triethylsilylpropanal with ammonia (B1221849), followed by reduction. A key advantage of reductive amination is its broad substrate scope and functional group tolerance. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally benign reductive amination protocols. For instance, the use of trichlorosilane (B8805176) as a reducing agent, activated by a Lewis base, has been shown to be effective for the direct reductive amination of ketones with secondary aryl amines to form hindered tertiary amines. nih.gov While this specific example focuses on tertiary amines, the underlying principle of using silane-based reducing agents could potentially be adapted for primary amine synthesis.

One-Pot Reaction Strategies and Multicomponent Approaches

One-pot reactions and multicomponent reactions (MCRs) are powerful strategies in modern synthesis that offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netnih.gov These approaches combine multiple reaction steps into a single operation without the need for isolation and purification of intermediates.

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are particularly attractive for building molecular complexity. chemrxiv.orgnih.gov A copper-catalyzed multicomponent reaction for the synthesis of 1,1-aminosilanes from aldehydes, amines, and silylborane reagents has been reported. chemrxiv.org This method is notable for its high yield, broad functional group tolerance, and scalability. chemrxiv.org Another example is a zinc-mediated carbonyl alkylative amination reaction that efficiently couples secondary amines, enolizable aldehydes, and nonactivated alkyl iodides to produce complex tertiary alkylamines. nih.gov The development of similar multicomponent strategies for the direct synthesis of this compound from simple, readily available starting materials would be a significant advancement.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. mdpi.com These aspects are crucial when synthesizing complex molecules with multiple functional groups or stereocenters.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound derivatives, this could involve selectively reacting a carbonyl group in the presence of an ester or selectively modifying the amine without affecting the silyl (B83357) group. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity. For example, in reductive amination, the use of mild reducing agents like NaBH3CN ensures that the imine is reduced preferentially over the starting aldehyde or ketone. youtube.com

Regioselectivity is the preference for bond formation at one position over another. In the synthesis of derivatives of this compound, regioselectivity would be important when introducing additional functional groups. For instance, the hydroboration of an unsaturated precursor could lead to different regioisomers, and controlling this outcome is essential. Iron-catalyzed hydroboration of alkenes and alkynes has been shown to proceed with high regio- and stereoselectivity. rsc.org Similarly, copper-catalyzed addition of bis(pinacolato)diboron (B136004) to internal alkynes also provides alkenylboron compounds with high regioselectivity. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, the synthesis of its chiral derivatives would require stereoselective methods. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is the primary approach to achieve this. For example, asymmetric reductive amination using chiral catalysts can lead to enantioenriched amines. The development of stereoselective routes to chiral derivatives of this compound would be valuable for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Precursor Development and Synthetic Adaptability

The availability of versatile and adaptable precursors is fundamental to the successful synthesis of a target molecule and its derivatives. For this compound, this involves the strategic use of silicon-containing building blocks and protected amine and silyl precursors.

Utilization of Silicon-Containing Building Blocks

Silicon-containing building blocks are essential starting materials for the synthesis of organosilicon compounds. enamine.net These molecules already possess the silicon-carbon bond, which can then be further elaborated to introduce the desired functionality. The use of such building blocks simplifies the synthetic route and avoids the often-challenging step of creating the Si-C bond.

A variety of silicon-containing building blocks are commercially available or can be readily synthesized. chemscene.com For the synthesis of this compound, a key precursor could be a triethylsilyl-substituted aldehyde, halide, or alkene. For instance, 3-(triethylsilyl)propanal could be a direct precursor for reductive amination. Alternatively, a triethylsilyl-substituted alkyl halide could be used in an alkylation reaction with an ammonia equivalent. The development of novel and efficient methods for the preparation of these silicon-containing building blocks is an active area of research.

The introduction of silicon into organic molecules can be achieved through various methods, including the dehydrogenative coupling of silanes with amines, which offers a halogen-free route to aminosilanes. google.com

Exploration of Protected Amine and Silyl Precursors

In multistep syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. fishersci.ca For the synthesis of this compound and its derivatives, both the amine and silyl groups may require protection depending on the reaction conditions.

Amine Protection: Primary amines can be protected with a variety of protecting groups, such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts). organic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. Silyl groups themselves can also be used to protect amines. researchgate.net N-silylamines are versatile intermediates in organic synthesis, and the Si-N bond can be easily cleaved by hydrolysis. rsc.org

Silyl Group Stability: The triethylsilyl (TES) group is generally stable to a range of reaction conditions but can be cleaved under strongly acidic or basic conditions or with fluoride (B91410) ions. fishersci.ca Its stability is intermediate between the more labile trimethylsilyl (B98337) (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) group. fishersci.ca In some synthetic routes, it might be advantageous to use a more stable silyl group during the synthesis and then convert it to the triethylsilyl group at a later stage.

The use of precursors with protected amine or silyl functionalities allows for greater flexibility in the synthetic design. For example, a protected amino-aldehyde could be reacted with a triethylsilyl nucleophile, or a triethylsilyl-substituted electrophile could be reacted with a protected amine. The simultaneous protection and activation of amino acids using dichlorodialkylsilanes for amide synthesis demonstrates an elegant strategy where the silyl reagent serves a dual role. researchgate.net

Advanced Synthetic Techniques

The synthesis of specialized organosilicon compounds such as this compound and its functionalized derivatives is increasingly benefiting from modern synthetic methodologies. These advanced techniques offer improvements in efficiency, purity, and the ability to generate diverse chemical libraries. This section explores two such powerful approaches: solid-phase organic synthesis (SPOS) and photocatalysis.

Solid-Phase Organic Synthesis (SPOS) of Functionalized Amines

Solid-phase organic synthesis (SPOS) is a powerful technique in which molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. youtube.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, thereby increasing efficiency and amenability to automation. youtube.comcaltech.edu While direct SPOS of this compound is not extensively documented, the principles are widely applied to the synthesis of functionalized amines, peptides, and other complex molecules, and can be extrapolated to create derivatives of silylated amines. nih.govmdpi.com

The core of SPOS involves three main stages:

Anchoring: A starting material is covalently linked to a solid support, often a polymer resin like Wang resin or a chlorotrityl resin. nih.govnih.gov For amine synthesis, an appropriate bifunctional starting material would be used.

Elongation/Modification: The resin-bound molecule undergoes a series of chemical reactions. For instance, to synthesize a derivative of this compound, a resin-bound scaffold could be reacted with a triethylsilyl-containing building block. One established method involves the Staudinger reaction between a polymer-supported phosphine (B1218219) and an alkyl azide (B81097) to form an iminophosphorane, which is then alkylated and hydrolyzed to yield a secondary amine. organic-chemistry.org This approach effectively avoids common issues like over-alkylation. organic-chemistry.org

Cleavage: The final synthesized molecule is cleaved from the solid support. The choice of cleavage agent (e.g., trifluoroacetic acid) depends on the type of linker used to attach the molecule to the resin. nih.govnih.gov

The versatility of SPOS allows for the creation of libraries of compounds for screening purposes. For example, by using various amines and carboxylic acids in a multi-step sequence on a solid support, a diverse range of proline homologues and peptidomimetics can be constructed. mdpi.com This combinatorial approach is highly valuable in drug discovery and materials science. nih.govnih.gov

Table 1: Examples of Solid-Phase Synthesis Systems for Amine Functionalization

| Resin/Support | Linker Type | Reaction Type | Cleavage Condition | Reference |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol (BAL) | Synthesis of substituted prolines and homologues | Trifluoroacetic acid (TFA) or Sodium Methoxide | mdpi.comnih.gov |

| Chlorotrityl Resin | Trityl | Immobilization of aminobenzoic acids | TFA (1%) in Dichloromethane (DCM) | nih.gov |

| Polymer-supported Triphenylphosphine | Not applicable (reagent support) | Staudinger reaction followed by alkylation for secondary amine synthesis | Methanolic KOH (hydrolysis releases product) | organic-chemistry.org |

| Boc-β-alanine-Pam Resin | Phenylacetamidomethyl (Pam) | Synthesis of polyamides containing N-methylimidazole and N-methylpyrrole | Aminolysis (e.g., with (N,N-dimethylamino)propylamine) | caltech.edu |

Photocatalytic Approaches in Amine Synthesis

Photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, utilizing light energy to drive chemical reactions. youtube.com These methods often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. In the context of amine synthesis, photocatalysis offers novel pathways for forming carbon-nitrogen bonds.

One prominent strategy is the copper-catalyzed hydroamination of vinylsilanes , which can produce chiral α-aminosilanes with high enantioselectivity. nih.gov In this process, a copper-phosphine catalyst, in conjunction with a silane (B1218182) reductant and an electrophilic nitrogen source (like an O-benzoylhydroxylamine), facilitates the addition of an amine group across the double bond of a vinylsilane. nih.gov While this specific method yields α-aminosilanes, the underlying principle of photocatalytic hydroamination could potentially be adapted for the synthesis of γ-aminosilanes like this compound from corresponding unsaturated precursors.

Other photocatalytic methods for amine synthesis include:

Radical Amination of Alkyl Halides: Oxime ester derivatives can function as both a halogen atom transfer agent and an imine source under photocatalytic conditions. nih.gov This allows for the conversion of alkyl halides into primary amines after a hydrolysis step. nih.gov A silylated alkyl halide could theoretically be a substrate for such a reaction.

C-H Functionalization: Direct functionalization of C(sp³)-H bonds to form C-N bonds is a highly attractive strategy. Photocatalytic methods using reagents like LiBr can generate alkyl radicals from C-H bonds, which then couple with imines to form sterically hindered primary amines. researchgate.net

These photocatalytic reactions are typically initiated by a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) that absorbs visible light. organic-chemistry.org The excited photocatalyst can then engage in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes to generate reactive radical intermediates, which drive the desired bond formation. researchgate.netorganic-chemistry.org

Table 2: Selected Photocatalytic Systems for Amine Synthesis

| Reaction Type | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Enantioselective Hydroamination | Cu-DTBM-SEGPHOS | Vinylsilanes, O-benzoylhydroxylamines | Forms chiral α-aminosilanes with high regio- and enantioselectivity. | nih.gov |

| Radical Amination | Not specified (photocatalytic conditions) | Alkyl halides, Oxime ester derivatives | Proceeds via halogen atom transfer (XAT) to form primary amines after hydrolysis. | nih.gov |

| C(sp³)-H Amination | Polysulfide anions or other photocatalysts | α-secondary benzylamines, N-unsubstituted ketimines | Enables direct C-H functionalization to form α-tertiary primary amines. | researchgate.net |

| Annulation Reaction | Ru(bpy)₃Cl₂·6H₂O | Enaminones, Thioureas | Sustainable synthesis of 2-aminothiazoles using visible light and air as an oxidant. | organic-chemistry.org |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 3 Triethylsilylpropan 1 Amine

Fundamental Reactivity of the Amine Moiety

The amine group in 3-triethylsilylpropan-1-amine is a primary aliphatic amine. Its reactivity is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as both a nucleophile and a Brønsted-Lowry base.

Nucleophilic Behavior in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom of this compound enables it to act as a nucleophile, participating in addition and condensation reactions with electrophilic centers, most notably carbonyl compounds.

The reaction with aldehydes and ketones proceeds through a nucleophilic addition mechanism to form an imine. This process is typically reversible and often catalyzed by acid. libretexts.orglibretexts.orgunizin.org The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgunizin.org Subsequent proton transfer and elimination of a water molecule result in the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org The rate of this reaction is pH-dependent, with optimal rates generally observed in weakly acidic conditions (around pH 4-5). unizin.org At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. libretexts.org Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.org

Primary amines can also undergo nucleophilic substitution reactions with compounds like halogenoalkanes. However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the reactivity of the newly formed amines. chemrevise.org

| Reactant Type | Product Type | Key Mechanistic Steps |

| Aldehyde/Ketone | Imine | Nucleophilic addition, Proton transfer, Elimination of water libretexts.orglibretexts.org |

| Halogenoalkane | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic substitution chemrevise.org |

Role as a Brønsted Base in Organic Transformations

Similar to other primary aliphatic amines, the nitrogen atom in this compound possesses a lone pair of electrons that can readily accept a proton (H+), defining its character as a Brønsted-Lowry base. chemrevise.org Primary aliphatic amines are generally stronger bases than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making it more available for protonation. chemrevise.org

The basicity of amines allows them to react with acids to form the corresponding ammonium salts. chemrevise.org This property is fundamental to their role in various organic transformations where they can act as proton acceptors or be used to create basic buffers when combined with a salt of the weak base. chemrevise.org

Formation of Ammonium Salts and Derived Species

As a base, this compound readily reacts with acids to form ammonium salts. chemrevise.org This acid-base neutralization is a fundamental and rapid reaction. For instance, the reaction with acids like sulfuric acid leads to the formation of the corresponding ammonium salt. gdut.edu.cn In industrial processes, amines can be recovered from their ammonium salt forms by treatment with a stronger base. google.com

The formation of ammonium salts is a key reaction for amines. The process involves the protonation of the nitrogen atom by an acid. This can occur in various media, including aqueous solutions and at interfaces, such as the air-particle interface in atmospheric chemistry. gdut.edu.cn The stability and subsequent reactivity of these salts can be influenced by their environment.

Investigations into the Silyl (B83357) Group's Influence on Reactivity

The presence of the triethylsilyl group introduces specific electronic and steric effects that can modulate the reactivity of the amine moiety and introduce new reaction pathways.

Pathways of Silyl Group Cleavage and Rearrangement

While specific studies on the cleavage and rearrangement of the triethylsilyl group in this compound are not extensively detailed in the provided search results, general principles of organosilicon chemistry can be applied. The silicon-carbon bond is generally stable but can be cleaved under certain conditions, such as in the presence of strong electrophiles or nucleophiles. The specific pathways for cleavage or rearrangement would depend on the reaction conditions and the nature of the other reagents present.

Impact of the Triethylsilyl Moiety on Electron Density and Steric Effects

The triethylsilyl group can influence the reactivity of the molecule through both electronic and steric effects.

Electronic Effects: The silicon atom is less electronegative than carbon, and alkylsilyl groups are generally considered to be electron-donating. This inductive effect can increase the electron density on the adjacent propyl chain and, consequently, on the nitrogen atom. This enhanced electron density would be expected to increase the basicity and nucleophilicity of the amine group compared to a simple propylamine.

Catalytic and Cocatalytic Activities

Extensive research into the chemical literature and patent databases reveals a notable absence of documented catalytic or cocatalytic activities specifically attributed to this compound. While the broader class of aminosilanes finds application in various catalytic systems, detailed studies focusing on the unique contributions of this compound remain elusive. The subsequent sections reflect this lack of specific data.

Participation in Heterogeneous and Homogeneous Catalytic Systems

There is currently no available scientific literature or patent data describing the direct participation of this compound as a catalyst or cocatalyst in either heterogeneous or homogeneous catalytic systems. Although aminosilanes, in general, are utilized to functionalize solid supports for heterogeneous catalysis or act as ligands in homogeneous catalysis, specific examples and detailed research findings for this compound are not present in the public domain.

Mechanistic Insights into Catalytic Cycles Involving Aminosilanes

Due to the lack of reported catalytic applications for this compound, there are no mechanistic studies or proposed catalytic cycles that specifically involve this compound. General mechanistic principles for aminosilane-mediated catalysis, such as their role in Si-N dehydrocoupling or as surface modifiers, exist; however, these are not specific to this compound and therefore fall outside the strict scope of this article. Without experimental or computational data on its catalytic behavior, any discussion of reaction mechanisms would be purely speculative.

Strategic Applications in Advanced Organic Synthesis and Materials Innovation

As a Versatile Building Block in Complex Molecular Construction

Detailed investigations into the role of 3-Triethylsilylpropan-1-amine as a foundational element in the assembly of complex molecular structures are not prominently featured in the searched literature.

Functionalization of Supports and Materials

The application of this compound for the modification of material surfaces or its incorporation into polymers is not well-documented in the available resources.

Development of Advanced Synthetic Methodologies

The unique structural features of this compound, combining a nucleophilic primary amine with a sterically demanding and lipophilic triethylsilyl group, suggest its potential utility in various advanced synthetic methodologies. While specific documented applications of this exact compound in facilitating novel C-N bond forming reactions and enhancing Diels-Alder cycloadditions are not extensively reported in publicly available literature, the principles governing the reactivity of related silylamines provide a strong basis for discussing its potential.

Facilitation of Novel C-N Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgpageplace.de N-silylated amines are recognized as valuable intermediates in these transformations due to the unique electronic properties conferred by the silyl (B83357) group and the ease of Si-N bond cleavage upon completion of the reaction. rsc.orgresearchgate.net

While direct catalytic applications of this compound in novel C-N bond forming reactions are not prominently documented, its primary amine functionality allows for its participation in a variety of classical and modern amination reactions. The triethylsilyl group can influence the reactivity and selectivity of these processes through steric and electronic effects. For instance, the bulky triethylsilyl group can direct the regioselectivity of reactions by sterically shielding one face of the molecule.

N-silylamines, in general, can be synthesized through catalytic methods such as the dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. rsc.org These N-silylated compounds can then serve as substrates in various C-N bond-forming reactions. rsc.orgresearchgate.net The primary amine of this compound can be readily converted into a variety of nitrogen-containing functional groups, which can then participate in further C-N bond formations. The table below outlines general C-N bond forming reactions where a silylamine could conceptually be employed.

Table 1: Conceptual C-N Bond Forming Reactions Involving Silylamines

| Reaction Type | Reactants | Product Type | Potential Role of Silylamine |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Arylamine | The silylamine could act as the amine component, with the silyl group potentially influencing reaction rates and selectivity. |

| Aza-Michael Addition | α,β-Unsaturated carbonyl/nitrile, Amine | β-Amino compound | The nucleophilic amine of a silylamine can add to Michael acceptors. |

| Reductive Amination | Carbonyl compound, Amine, Reducing agent | Substituted amine | This compound can serve as the amine source to form secondary or tertiary amines. |

| Mannich Reaction | Aldehyde, Amine, Active hydrogen compound | β-Amino carbonyl compound | As the amine component in the formation of the Mannich base. |

This table presents conceptual applications based on the general reactivity of silylamines, as specific examples for this compound are not widely reported.

Strategies for Enhancing Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective synthesis of six-membered rings. masterorganicchemistry.com The reactivity of this reaction is highly dependent on the electronic nature of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. Silyl-substituted 1,3-butadienes are known to be effective components in Diels-Alder reactions. rsc.orgacs.orgnih.gov

There is a lack of specific reports on the use of this compound to directly enhance Diels-Alder reactions. However, it is conceivable that this compound could be chemically modified to generate a diene or dienophile whose reactivity is modulated by the triethylsilylpropyl group. For example, the amine could be transformed into a part of a diene system, where the electron-donating character of the nitrogen atom, influenced by the adjacent bulky silyl group, could impact the diene's reactivity.

In a more general sense, silyl groups play a significant role in cycloaddition reactions. They can act as stereodirecting groups, control regioselectivity, and serve as precursors for other functional groups in the cycloadduct. For instance, vinylsilanes can participate in Diels-Alder reactions, and the silyl group in the resulting cyclohexene (B86901) can be subsequently converted to a hydroxyl group with retention of stereochemistry.

The table below illustrates the general strategies by which silyl groups can enhance or influence cycloaddition reactions, which could theoretically be applied to derivatives of this compound.

Table 2: General Strategies for Silyl Group-Enhanced Cycloaddition Reactions

| Strategy | Description | Example Reactant Type | Influence on Reaction |

|---|---|---|---|

| Electronic Modification | A silyl group on a diene can act as a masked hydroxyl group, influencing the HOMO-LUMO gap. | Silyl-substituted 1,3-butadiene (B125203) rsc.org | Can increase reaction rate and control regioselectivity. |

| Stereochemical Control | The steric bulk of a silyl group can direct the approach of the dienophile. | Diene or dienophile with a chiral silyl ether | Can lead to high diastereoselectivity in the cycloadduct. |

| Tandem Reactions | The silyl group can participate in subsequent reactions in a one-pot sequence. | Silyl-substituted dienes in Diels-Alder/allylation sequences rsc.org | Allows for the rapid construction of complex polycyclic systems. |

| Precursor Functionality | A silyl group in the cycloadduct can be a versatile handle for further transformations (e.g., Tamao-Fleming oxidation). | Vinylsilane dienophiles | Enables the introduction of other functional groups with stereocontrol. |

This table illustrates general principles, as specific applications for this compound in enhancing Diels-Alder reactions are not well-documented.

Advanced Spectroscopic and Structural Characterization Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 3-Triethylsilylpropan-1-amine, offering detailed information about the connectivity and chemical environment of each atom.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Definitive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the triethylsilyl group and the propanamine chain. The ethyl groups on the silicon atom will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃), which in turn will appear as a triplet. The propyl chain will exhibit three distinct multiplets corresponding to the methylene groups adjacent to the silicon atom, the central methylene group, and the methylene group attached to the nitrogen atom. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display unique resonances for each carbon atom in a distinct chemical environment. The ethyl groups will show two signals corresponding to the methyl and methylene carbons. The propyl chain will exhibit three signals for its three carbon atoms, with their chemical shifts influenced by their proximity to the silicon and nitrogen atoms. Carbons directly bonded to the silicon atom experience a characteristic upfield shift, while those adjacent to the electron-withdrawing amine group are shifted downfield. chromatographyonline.comsigmaaldrich.comresearchgate.netfishersci.be

²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon atom. The chemical shift of this signal is characteristic of a tetraalkylsilane.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.5 | q | Si-CH ₂-CH₃ |

| ~0.9 | t | Si-CH₂-CH ₃ | |

| ~0.6 | m | Si-CH ₂-CH₂-CH₂-NH₂ | |

| ~1.5 | m | Si-CH₂-CH ₂-CH₂-NH₂ | |

| ~2.7 | t | Si-CH₂-CH₂-CH ₂-NH₂ | |

| ~1.1 (broad) | s | NH ₂ | |

| ¹³C | ~7.5 | Si-C H₂-CH₃ | |

| ~3.5 | Si-CH₂-C H₃ | ||

| ~10 | Si-C H₂-CH₂-CH₂-NH₂ | ||

| ~28 | Si-CH₂-C H₂-CH₂-NH₂ | ||

| ~45 | Si-CH₂-CH₂-C H₂-NH₂ | ||

| ²⁹Si | ~5 | (C H₃C H₂)₃Si - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Elucidation of Conformational Dynamics and Pyramidal Inversion Phenomena

The flexible alkyl chain of this compound allows for conformational freedom, which can be studied using variable-temperature NMR experiments. Rotations around the C-C single bonds lead to different staggered conformations (anti and gauche), and the equilibrium between these can be influenced by solvent and temperature.

Furthermore, the nitrogen atom in a primary amine is stereogenic if the two attached hydrogen atoms are considered distinct, and it undergoes a rapid process known as pyramidal inversion. fiveable.mewikipedia.orglibretexts.orgvaia.com This "umbrella-like" flipping of the amine group occurs through a planar transition state. fiveable.mewikipedia.orglibretexts.orgvaia.com For most simple amines, the energy barrier for this inversion is low, leading to rapid racemization at room temperature if the nitrogen were a chiral center. wikipedia.orglibretexts.orgvaia.com In the case of this compound, while the nitrogen is not a stable stereocenter, the dynamics of this inversion can influence the NMR lineshapes, particularly at low temperatures where the inversion rate might decrease significantly. The presence of the bulky triethylsilyl group could potentially influence the inversion barrier compared to simpler alkylamines.

Applications in Enantiomeric Purity Determination

While this compound itself is not chiral, it can be used as a resolving agent or be derivatized to create diastereomers if it were to react with a chiral molecule. More commonly, if a chiral analog of this compound were synthesized, its enantiomeric purity could be determined using NMR spectroscopy. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. rsc.orgresearchgate.netfrontiersin.orgresearchgate.net These diastereomers have distinct NMR spectra, and the ratio of the integration of specific, well-resolved signals for each diastereomer directly corresponds to the enantiomeric excess of the original amine. rsc.orgresearchgate.netfrontiersin.orgresearchgate.net Common CDAs for primary amines include Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and various chiral isocyanates. rsc.orgresearchgate.netfrontiersin.orgresearchgate.net

Mass Spectrometry (MS) and Chromatographic-Mass Spectrometry (GC-MS, LC-MS/MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure and aiding in its detection in complex mixtures.

Fragmentation Analysis for Molecular Structure Confirmation

In a mass spectrometer, this compound will be ionized, and the resulting molecular ion will undergo fragmentation. The analysis of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, this would lead to a prominent peak at m/z 30, corresponding to [CH₂=NH₂]⁺.

Strategies for Enhanced Detection via Derivatization

For the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can be employed to improve its chromatographic behavior and detection sensitivity. iu.edunih.govacs.orgnih.govddtjournal.comnih.gov Primary amines can sometimes exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the column.

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) converts the amine to a less polar and more volatile amide.

Silylation: Although the compound already contains a silyl (B83357) group, the amine functionality can be further silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a bis-silylated derivative. This increases volatility and thermal stability. nih.gov

Formation of Schiff bases: Reaction with an aldehyde or ketone can form an imine, which may have better chromatographic properties.

In LC-MS/MS, derivatization can be used to introduce a readily ionizable group, enhancing the signal in the mass spectrometer. nih.govacs.orgddtjournal.com For example, derivatizing the amine with a reagent containing a permanently charged quaternary ammonium (B1175870) group or a group that is easily protonated can significantly improve ionization efficiency in electrospray ionization (ESI). acs.orgddtjournal.com

Optimization of Chromatographic Separation Methods

The separation and analysis of this compound, like other organosilicon and amine compounds, rely on chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Optimization of these methods is crucial for achieving accurate quantification and purification. longdom.org

Gas Chromatography (GC): Given its volatility, GC is a suitable method for the analysis of this compound. However, the primary amine group can interact strongly with standard non-polar or moderately polar stationary phases, leading to poor peak shape (tailing) and reduced reproducibility. vt.edu To overcome this, specialized columns are employed.

Key optimization parameters for GC analysis include:

Stationary Phase: The choice of the column's stationary phase is a critical element in chromatographic optimization. longdom.org Columns with basic or specially deactivated surfaces are preferred for analyzing amines. A prime candidate would be a column like the Agilent CP-Volamine, which is designed to handle volatile amines with improved peak shape and reproducibility. nih.gov

Derivatization: While this compound is already a silylated compound, derivatization of the primary amine group (e.g., through acylation) can sometimes be employed to reduce its polarity and improve chromatographic behavior. researchgate.net However, direct analysis is often preferred for simplicity.

Inlet Liner: The choice of inlet liner is important for sensitive amine analysis. Using a deactivated or specially treated liner, such as a Restek Siltek® liner, can minimize analyte absorption and degradation in the hot inlet, thereby improving sensitivity. nih.gov

Temperature Programming: Optimizing the column temperature is essential for managing analyte volatility and interactions with the stationary phase. longdom.org A programmed temperature ramp allows for the efficient elution of the compound while maintaining good resolution from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for preparative separations or when analyzing less volatile related substances.

Key optimization parameters for HPLC analysis include:

Stationary Phase: For a polar compound like an amine, normal-phase chromatography is a viable option. Studies on the retention behavior of primary, secondary, and tertiary amines have been conducted on silica (B1680970), diol, and cyano stationary phases. nih.gov Diol columns, in particular, have shown predictable elution orders for free amines. nih.gov Reversed-phase chromatography can also be used, often requiring an ion-pairing agent to improve retention and peak shape for polar amines. dergipark.org.tr

Mobile Phase: In normal-phase HPLC, mixtures of a non-polar solvent like hexane (B92381) with more polar modifiers such as methylene chloride and methanol (B129727) are common. nih.gov A critical aspect of optimizing the separation of amines is the addition of a small amount of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase. nih.gov This additive competes for active sites on the stationary phase, effectively minimizing peak tailing and improving selectivity. nih.gov The pH of the mobile phase is a major factor in controlling the retention of ionizable compounds like amines. dergipark.org.tr

Flow Rate and Temperature: The mobile phase flow rate and column temperature must be balanced to achieve efficient separation in a reasonable time. longdom.orgresearchgate.net

| Technique | Parameter | Optimized Condition/Selection | Rationale |

|---|---|---|---|

| Gas Chromatography (GC) | Stationary Phase | Amine-specific column (e.g., CP-Volamine) | Reduces peak tailing and analyte-column interactions for amines. nih.gov |

| Inlet Liner | Deactivated (e.g., Siltek®) | Minimizes absorption of active amine groups, improving sensitivity. nih.gov | |

| Mobile Phase | Inert carrier gas (e.g., He, H₂) | Standard for GC; flow rate is optimized for resolution and speed. longdom.org | |

| Normal-Phase HPLC | Stationary Phase | Diol or Cyano column | Provides suitable retention and selectivity for polar amines. nih.gov |

| Mobile Phase | Hexane/Methanol/Methylene Chloride + 0.1% n-Propylamine | Amine additive minimizes peak tailing by blocking active sites on the stationary phase. nih.gov |

X-ray Crystallography for Solid-State Structural Insights

As of this writing, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported.

Should a suitable crystal be grown and analyzed, X-ray crystallography would provide invaluable data, including:

Precise Molecular Geometry: Exact measurements of Si-C, C-C, C-N, and C-H bond lengths and angles.

Conformational Analysis: The dihedral angles along the propyl chain and around the Si-C bonds would reveal the preferred molecular conformation in the solid state. Studies on other organosilicon molecules have shown that the introduction of silicon into a scaffold can lead to conformations not accessible by the carbon analogues. acs.org

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the lattice, revealing any hydrogen bonding involving the primary amine group, as well as weaker van der Waals forces.

Specialized Spectroscopic Techniques (e.g., EPR, Photoluminescence, XANES)

Beyond routine spectroscopy, specialized techniques can offer deeper insights into the electronic and structural properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While this compound itself is diamagnetic and thus EPR-silent, its radical cation could be generated and studied. Research on α-silyl-substituted amine radical cations has been performed using EPR. rsc.org These studies have provided strong evidence for the delocalization of the singly occupied molecular orbital (SOMO) from the nitrogen atom onto the silicon group, supporting the concept of Si–N dπ–pπ bonding. rsc.org An EPR study of the this compound radical cation could similarly probe the extent of this delocalization and provide fundamental insights into the electronic structure and bonding in silylamines.

Photoluminescence (PL) Spectroscopy: Photoluminescence is the emission of light from a material after the absorption of photons. While many silicon-based materials, such as silicon nanoparticles and silicon-rich oxides, are known for their photoluminescent properties, simple organosilane molecules like this compound are not typically photoluminescent. redalyc.orgkoreascience.krnih.gov PL in silicon materials is often linked to quantum confinement effects in nanocrystals or specific defects that are absent in this discrete molecule. nih.govacs.org Therefore, PL is not expected to be a primary characterization technique for this compound unless it is incorporated into a larger luminescent system.

X-ray Absorption Near Edge Structure (XANES): XANES, also known as NEXAFS, is a synchrotron-based technique that provides element-specific information about the electronic state and local coordination environment of an absorbing atom. wikipedia.orglibretexts.org By tuning the X-ray energy to the absorption edge of a specific element (e.g., the Si L-edge or the N K-edge), one can probe the transitions of core electrons to unoccupied states. The precise energy and shape of the absorption edge are sensitive to the atom's oxidation state, coordination geometry, and covalency of its bonds. libretexts.orgucalgary.ca Although no XANES studies specific to this compound have been reported, the technique could theoretically be used to study its electronic structure in detail. For instance, Si L-edge XANES could provide information on the partial density of unoccupied states of silicon character, offering another avenue to investigate the nature of the Si-C and Si-N bonding interactions. researchgate.net

Theoretical and Computational Investigations of 3 Triethylsilylpropan 1 Amine

Quantum Chemical Modeling

Quantum chemical modeling is a fundamental tool for investigating the electronic structure and bonding characteristics of molecules. For 3-triethylsilylpropan-1-amine, these methods can elucidate the influence of the triethylsilyl group on the aminopropyl chain.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, can provide accurate geometries, energies, and electronic properties for organosilicon compounds. nih.gov

For this compound, DFT calculations would typically start with a geometry optimization to find the lowest energy structure. From this optimized geometry, various properties can be calculated. Key structural parameters that can be determined include bond lengths, bond angles, and dihedral angles. For instance, the Si-C, C-C, C-N, and N-H bond lengths, as well as the C-Si-C and Si-C-C bond angles, are of particular interest. These calculated values can be compared with experimental data if available, or with data for structurally related molecules.

The electronic structure analysis from DFT can reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the amine group, specifically the nitrogen lone pair, while the LUMO is likely to be distributed over the silicon atom and the attached ethyl groups.

Table 1: Representative Calculated Structural Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Si-C1 | 1.88 | C1-Si-C(ethyl) | 109.5 |

| C1-C2 | 1.54 | Si-C1-C2 | 114.0 |

| C2-C3 | 1.53 | C1-C2-C3 | 112.5 |

| C3-N | 1.47 | C2-C3-N | 111.0 |

| N-H | 1.02 | H-N-H | 106.0 |

| Si-C(ethyl) | 1.89 | C(ethyl)-Si-C(ethyl) | 109.5 |

| C-H(propyl) | 1.09 | ||

| C-H(ethyl) | 1.10 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules. Actual values would be obtained from specific computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.gov For this compound, NBO analysis can provide a detailed picture of the bonding and electronic delocalization.

NBO analysis provides natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. It is expected that the nitrogen atom will have a significant negative charge due to its high electronegativity and lone pair of electrons. The silicon atom, being less electronegative than the carbon and oxygen (if present in a related system), will likely carry a partial positive charge.

A key aspect of NBO analysis is the examination of hyperconjugative interactions. These are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, significant hyperconjugation is expected. For example, the interaction between the nitrogen lone pair (nN) and the antibonding orbitals of adjacent C-H or C-C bonds (σCH or σCC) can be quantified. More importantly, the interaction of the C-Si bond with the σ* orbitals of the C-C bonds in the propyl chain, and the interactions involving the Si-C bonds of the ethyl groups, can be analyzed to understand the electronic effects of the triethylsilyl group. The energy of these interactions (E(2)) from the second-order perturbation theory analysis in NBO provides a quantitative measure of their importance.

Table 2: Representative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(C3-H) | ~5.0 |

| n(N) | σ(C2-C3) | ~2.5 |

| σ(C1-Si) | σ(C2-C3) | ~1.5 |

| σ(C-H)ethyl | σ(Si-C)ethyl | ~2.0 |

Note: The values in this table are hypothetical and illustrative of typical NBO results for similar molecules.

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the propyl chain and the rotational freedom of the ethyl groups on the silicon atom mean that this compound can exist in multiple conformations. Understanding the conformational landscape is crucial as the properties and reactivity of the molecule can be conformation-dependent.

Conformational searches can be performed using computational methods to identify the various low-energy conformers. This typically involves systematically rotating the dihedral angles along the Si-C1, C1-C2, and C2-C3 bonds and performing energy minimizations for each starting geometry. The relative energies of the resulting conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. For silacyclohexanes, it has been shown that the conformational energy can be either positive or negative, unlike in cyclohexanes where the equatorial position is always preferred for substituents. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound. researchgate.netnih.gov By simulating the motion of the atoms over time, MD can explore the conformational space and identify the most populated conformational states and the transitions between them. MD simulations are particularly useful for studying the behavior of the molecule in different environments, such as in solution or at an interface. For example, simulations of trimethylsilyl (B98337) functionalized surfaces have been used to study their wettability. researchgate.netscribd.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. acs.orgsmu.edu For reactions involving this compound, such as its role as a coupling agent or its participation in nucleophilic reactions, transition state analysis can provide detailed insights into the reaction pathways.

The process typically involves locating the transition state structure on the potential energy surface that connects the reactants and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For example, the reaction of the amine group with an electrophile can be modeled. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. The influence of the triethylsilyl group on the reactivity of the amine can be assessed by comparing the calculated activation energies with those of a similar amine without the silyl (B83357) group. Computational studies on the reaction of silylthiazoles with carbonyl compounds have shown the utility of these methods in predicting reaction mechanisms. acs.org

In Silico Design and Prediction of Reactivity and Selectivity

The insights gained from computational studies can be used to design new molecules with desired properties and to predict their reactivity and selectivity. europa.eu For example, by modifying the substituents on the silicon atom or the length of the alkyl chain in this compound, it is possible to tune its electronic and steric properties.

Computational screening of a library of virtual compounds can be performed to identify candidates with enhanced reactivity or specific binding properties. For instance, if the goal is to design a better coupling agent, one could computationally evaluate the binding energy of different aminosilanes to a silica (B1680970) surface. DFT calculations have been used to model the interaction of aminopropylsilanes with quartz surfaces. researchgate.net

Reactivity indices derived from DFT, such as the Fukui functions or the dual descriptor, can be used to predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. This information can be invaluable for understanding and predicting the regioselectivity of reactions involving this compound.

Predictive Spectroscopy and Correlation with Experimental Data

Computational methods can be used to predict various types of spectra, including vibrational (infrared and Raman) and NMR spectra. researchgate.netdakenchem.comthieme-connect.deyoutube.com These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. By comparing this with an experimental spectrum, it is possible to assign the observed bands to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the N-H, C-H, Si-C, and C-N bonds can be identified.

NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for the ¹H, ¹³C, and ²⁹Si nuclei can be compared with experimental NMR data to confirm the structure of the molecule and to understand the electronic environment of the different atoms. The correlation between calculated and experimental spectroscopic data provides a powerful means of validating the theoretical models and gaining a deeper understanding of the molecular structure and bonding.

Future Prospects and Interdisciplinary Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing aminosilanes is a critical area of ongoing research. Traditional methods often rely on corrosive chlorosilanes and generate significant salt waste. rsc.org A key future direction is the advancement of catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This process forms a direct Si-N bond with the only byproduct being hydrogen gas, representing a much greener alternative. rsc.orgrsc.org

Recent breakthroughs have demonstrated the potential of various catalysts, including those based on platinum and other transition metals, to achieve high yields and selectivity in the synthesis of aminosilanes. rsc.orgrsc.org For instance, a platinum(II) complex has shown high activity and selectivity in the dehydrocoupling of amines and silanes at very low catalyst loadings. rsc.org Future research will likely focus on developing even more efficient and cost-effective catalysts, potentially utilizing earth-abundant metals.

Another promising approach is the use of photoredox catalysis to enable three-component coupling reactions. nih.gov This method allows for the direct coupling of silyl (B83357) radicals with in-situ generated α-amino alkyl radicals, offering a mild and robust protocol to access a wide range of functionalized α-aminosilanes. nih.gov

| Synthetic Method | Advantages | Research Focus |

| Catalytic Dehydrocoupling | Sustainable (H₂ byproduct), Atom economical rsc.orgrsc.org | Development of non-precious metal catalysts, improving reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, High functional group tolerance nih.gov | Expanding substrate scope, development of new photocatalysts. |

| Selective Substitution | High selectivity for monosubstitution acs.org | Exploring a wider range of primary lithium amides and silane (B1218182) substrates. |

Exploration of Undiscovered Catalytic Capabilities

The amine functionality in aminosilanes offers unique catalytic properties. The amine group can act as an intramolecular or intermolecular catalyst for various reactions, including the formation of siloxane bonds. nih.govacs.org This catalytic activity is a double-edged sword, as it can also contribute to the degradation of aminosilane (B1250345) layers in aqueous environments. nih.govacs.org

A significant area of future research is to harness and control this inherent catalytic activity for specific applications. For example, the development of aminosilane-based catalysts for organic synthesis is an emerging field. The distinct electronic properties of N-silylated amines and related species can lead to complementary reactivity compared to their non-silylated counterparts. rsc.org

Furthermore, the synergistic effects of aminosilane coupling agents in various formulations are being explored. For instance, in silane primers for coatings, the choice of aminosilane can significantly impact the hydrolysis and condensation reactions, thereby influencing the final properties of the coating. bohrium.com

| Catalytic Application | Mechanism | Future Research Direction |

| Surface Modification | Amine-catalyzed hydrolysis and condensation of silanes nih.govacs.org | Designing aminosilanes with controlled catalytic activity for stable surface functionalization. |

| Organic Synthesis | Unique electronic properties of N-silylamines rsc.org | Discovery of new catalytic transformations and development of chiral aminosilane catalysts. |

| Polymer and Composite Formulation | Curing agent and adhesion promoter sinosil.comdakenchem.com | Tailoring aminosilane structures to optimize curing kinetics and interfacial adhesion. |

Integration into Advanced Functional Materials for Energy and Environmental Applications

The bifunctional nature of aminosilanes, possessing both organic and inorganic reactivity, makes them ideal candidates for the development of advanced functional materials. sinosil.com The global trend towards sustainable materials and green chemistry is driving the use of silane-based products in various sectors, including construction, automotive, and electronics. openpr.com

In the realm of energy, aminosilanes are crucial for the production of semiconductors and photovoltaic cells. openpr.com They are also being investigated for their role in creating hybrid organic-inorganic materials with enhanced thermal and mechanical properties for demanding applications. openpr.com

For environmental applications, aminosilanes are used to functionalize surfaces for tasks such as capturing pollutants. The ability to tailor the surface chemistry of materials like silica (B1680970) and magnetic nanoplatelets with aminosilanes opens up possibilities for creating novel sorbents and sensors. nih.gov

| Application Area | Role of Aminosilane | Research Focus |

| Energy | Component in semiconductor and solar cell manufacturing openpr.com | Development of high-purity, specialized aminosilanes for next-generation electronic devices. |

| Environmental Remediation | Surface functionalization of sorbent materials nih.gov | Enhancing the stability and selectivity of aminosilane-modified materials for targeted pollutant removal. |

| Advanced Composites | Adhesion promoter and crosslinking agent sinosil.comdakenchem.com | Designing aminosilanes to improve the interface between organic polymers and inorganic fillers for lightweight and durable materials. |

Deeper Mechanistic Understanding of Complex Amine-Silyl Chemistry

A more profound understanding of the reaction mechanisms governing amine-silyl chemistry is essential for optimizing existing applications and discovering new ones. The interaction between aminosilanes and surfaces, for instance, is a complex process involving hydrolysis, condensation, and potential side reactions. nih.gov The stability of the resulting siloxane bonds is a critical factor, and studies have shown that the amine functionality can catalyze their hydrolysis, leading to a loss of surface functionalization. nih.govacs.org

Recent research has employed kinetic studies and computational modeling to unravel the intricate details of these reactions. nih.govacs.orgrsc.org For example, studies on the reaction of aminosilanes with silsesquioxane silanols have revealed the catalytic role of a second aminosilane molecule in the reaction. nih.govacs.org

Future work in this area will likely involve the use of advanced spectroscopic techniques and in-situ monitoring to probe reaction intermediates and transition states. This will provide a more complete picture of the reaction pathways and enable the rational design of more stable and effective aminosilane-based systems.

Synergy between Computational Chemistry and Experimental Validation in Aminosilane Research

The combination of computational chemistry and experimental validation is a powerful approach for advancing aminosilane research. Quantum chemistry methods can provide valuable insights into reaction mechanisms, predict the properties of new aminosilane structures, and guide experimental design. nih.govacs.orgnih.gov

For example, computational studies have been used to investigate the reaction of aminosilanes with silica surfaces, helping to explain the observed reaction kinetics and the influence of the solvent. nih.govacs.org Density Functional Theory (DFT) has also been employed to study the mechanism of reductive deamination reactions involving hydrosilanes, providing a detailed picture of the reaction pathway and the role of various reagents. nih.gov

The future of aminosilane research will see an even greater integration of computational and experimental approaches. This synergy will accelerate the discovery of new synthetic methods, the design of novel catalysts and materials, and the elucidation of complex reaction mechanisms. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.